Molecular Identity & Structural Confirmation
The primary differentiator for this compound, based on available data, is its confirmed molecular structure. Its SMILES notation (CN(C)CCNC(=O)c1cc(N)cc(F)c1) and molecular formula (C11H16FN3O) provide a unique, verifiable identity for procurement purposes . The specific 3-amino-5-fluoro substitution pattern distinguishes it from other regioisomeric analogs.
| Evidence Dimension | Molecular Identity |
|---|---|
| Target Compound Data | 3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide (C11H16FN3O, MW 225.26, SMILES: CN(C)CCNC(=O)c1cc(N)cc(F)c1) |
| Comparator Or Baseline | 5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide (C11H16FN3O, MW 225.26, regioisomeric pattern) |
| Quantified Difference | Distinct 3-amino-5-fluoro vs. 5-amino-2-fluoro substitution. Same elemental composition but different connectivity. |
| Conditions | In silico structural comparison |
Why This Matters
Ensures procurement of the correct regioisomer, as structural analogs with identical molecular weight can have divergent biological or chemical behavior.
